3-Pyridinebutanal

Chemical Synthesis Analytical Chemistry Procurement

3-Pyridinebutanal (CAS 145912-93-2), also known as 4-(pyridin-3-yl)butanal, is a member of the butanal class featuring a pyridine ring at the 3-position. This heterocyclic aldehyde (C₉H₁₁NO) serves as a chemical intermediate , specifically appearing as a verified intermediate in the microbial nicotine degradation pathway.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 145912-93-2
Cat. No. B132346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinebutanal
CAS145912-93-2
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CCCC=O
InChIInChI=1S/C9H11NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-8H,1-2,4H2
InChIKeyLGCBVEQNSDSLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinebutanal (CAS 145912-93-2) Procurement Guide: Sourcing the Pure Pyridine Butanal Intermediate


3-Pyridinebutanal (CAS 145912-93-2), also known as 4-(pyridin-3-yl)butanal, is a member of the butanal class featuring a pyridine ring at the 3-position [1]. This heterocyclic aldehyde (C₉H₁₁NO) serves as a chemical intermediate , specifically appearing as a verified intermediate in the microbial nicotine degradation pathway [2]. The compound is available from specialty chemical suppliers with standard purity levels of 95% and 97% . However, its role is primarily that of a synthetic building block or metabolic intermediate, rather than a target molecule with extensively characterized, differential biological activity.

Why 3-Pyridinebutanal Cannot Be Interchanged with 4-Pyridinebutanal or Simple Alkyl Butanals


Substituting 3-Pyridinebutanal with structural analogs like 4-Pyridinebutanal (CAS 192643-84-8) or 3-Pyridinepropanal (CAS 1802-16-0) is chemically unsound due to fundamental differences in molecular architecture and property sets. The change from a 3-pyridyl to a 4-pyridyl isomer alters the heterocyclic nitrogen's position, which can redirect reactivity, binding, and metabolic fate. For example, 4-Pyridinebutanal possesses a distinct computed LogP, density, and boiling point . Similarly, 3-Pyridinepropanal (density: 1.0±0.1 g/cm³, boiling point: 233.1°C) differs physically from 3-Pyridinebutanal (boiling point: ~273.5°C, density: 1.023 g/cm³) . The chain length variation between a propanal and a butanal also introduces different rotational flexibility and steric demands. These physicochemical disparities mean that a reaction optimized for 3-Pyridinebutanal will not necessarily proceed with the same yield or selectivity if an analog is substituted. Therefore, analytical and synthetic protocols targeting this specific regioisomer demand exact compound identity.

Quantitative Evidence for 3-Pyridinebutanal: Differentiation in Purity, Physicochemistry, and Biological Context


Higher Purity Available for 3-Pyridinebutanal Compared to Generic Reagent Grade

For procurement decisions, 3-Pyridinebutanal can be sourced at a standard purity of 97% (Bidepharm) or a minimum of 98% (MolCore) . This surpasses the commonly observed 95% purity offered by other suppliers and provides a more rigorously qualified starting material for sensitive reactions. The 4-pyridyl isomer counterpart, 4-Pyridinebutanal, is typically found with a synthesis yield of ~98% from its alcohol precursor, but final product purity as a commercial item is not as uniformly documented .

Chemical Synthesis Analytical Chemistry Procurement

Defined Physicochemical Properties Enable Analytical Method Development

3-Pyridinebutanal's computed physicochemical properties provide a concrete basis for analytical method development and differentiation from analogs. Key values include a boiling point of 273.5 °C at 760 mmHg and a density of 1.023 g/cm³ . This is in contrast to the shorter-chain analog 3-Pyridinepropanal, which has a lower boiling point of 233.1 °C and a density of 1.0 g/cm³ . These distinct physical properties allow unambiguous identification via GC or HPLC retention time matching and assist in designing solvent extraction or distillation purification protocols specific to this compound.

Analytical Chemistry Quality Control Physicochemical Characterization

Role in Nicotine Degradation Pathway: A Context for Metabolic and Environmental Research

Unlike many passive pyridine aldehydes, 3-Pyridinebutanal has a documented active role as a 'C-oxo' intermediate in the Pseudomonas putida S16 nicotine degradation pathway, verified by NMR, FT-IR, UV, GC-MS, and HR-MS [1]. This positions it as a specific tool for studies on environmental bioremediation of tobacco waste and for understanding bacterial nicotine catabolism. Closely related compounds, such as the 4-pyridyl isomer, have not been reported in this specific metabolic context.

Microbial Metabolism Environmental Science Nicotine Degradation

Optimal Procurement Scenarios for 3-Pyridinebutanal Based on Evidenced Strengths


Synthesis of Complex Heterocyclic Libraries Requiring High-Purity Pyridine Aldehyde Building Blocks

3-Pyridinebutanal, sourced at 97% or 98% purity with full QC documentation (NMR, HPLC, GC), provides a reliable foundation for medicinal chemistry efforts. Its available high purity and characterized boiling point (273.5 °C) and density (1.023 g/cm³) reduce the risk of introducing unknown contaminants into parallel synthesis or late-stage functionalization, where consistent reactivity is paramount . This makes it a superior choice over lower-purity (e.g., 95%) alternatives when reproducibility is non-negotiable.

Environmental Bioremediation and Nicotine Catabolism Studies

For laboratories investigating the biodegradation of tobacco alkaloids, 3-Pyridinebutanal is an indispensable standard. Its validated presence as a metabolic intermediate in the P. putida S16 pathway [1] makes it the only relevant analytical reference standard for tracking this specific transformation. Substituting with the 4-pyridyl isomer would render the study scientifically irrelevant.

Development of Analytical Methods for Pyridine Derivatives in Complex Matrices

The clear physicochemical differentiation from the homolog 3-Pyridinepropanal—specifically a 40.4 °C higher boiling point and a 0.023 g/cm³ greater density —allows scientists to develop and validate robust GC or HPLC methods for separating and quantifying this specific butanal in reaction mixtures or environmental samples. This level of method specificity is impossible with a misidentified or less-characterized analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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